molecular formula C19H20ClN3O3 B2962007 5-chloro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxybenzamide CAS No. 2034328-27-1

5-chloro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxybenzamide

Cat. No. B2962007
CAS RN: 2034328-27-1
M. Wt: 373.84
InChI Key: JGKSFSSSXXCQDB-UHFFFAOYSA-N
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Description

The compound “5-chloro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxybenzamide” is a complex organic molecule that contains several functional groups and rings. It includes a benzamide group, a pyrazole ring, a furan ring, and a methoxy group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The benzamide group, the pyrazole ring, and the furan ring are all aromatic, meaning they have a cyclic, planar structure with delocalized π electrons .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzamide group could make it somewhat polar, and the aromatic rings could contribute to its stability .

Scientific Research Applications

Synthesis of Bioactive Compounds

Research has demonstrated the compound's utility in synthesizing potentially bioactive compounds through various chemical reactions. For instance, it has been used as a precursor in the synthesis of pyrazole derivatives, which exhibit promising anti-inflammatory activities. Such derivatives have been synthesized from related compounds, showcasing the compound's potential as a key intermediate in medicinal chemistry (Abdulla et al., 2014).

Pharmacological Potential

The compound has been explored for its pharmacological potential, particularly in the context of novel anticancer agents. Research efforts have focused on synthesizing derivatives and assessing their cytotoxic properties against various cancer cell lines, highlighting the compound's relevance in cancer chemotherapy (Noushini et al., 2013).

Chemical Reaction Development

The compound has played a significant role in the development of new chemical reactions, serving as a key intermediate in the synthesis of complex heterocyclic compounds. Studies have explored its reactions with amides, nitriles, and hydrazines, leading to the synthesis of a range of benzofuran derivatives with potential for further chemical exploration (Rahman & Kandeel, 1981).

Material Science Applications

In material science, the compound's derivatives have been investigated for their photochromic properties, offering insights into the development of materials with potential applications in optical storage and photonic devices. The synthesis and characterization of fulgides and fulgimides derived from related benzofuran compounds have shown significant promise in this regard (Rybalkin et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would likely depend on its properties and potential applications. For example, if it has biological activity, it could be studied as a potential therapeutic agent .

properties

IUPAC Name

5-chloro-N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3/c1-12-18(17-5-4-10-26-17)13(2)23(22-12)9-8-21-19(24)15-11-14(20)6-7-16(15)25-3/h4-7,10-11H,8-9H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKSFSSSXXCQDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=C(C=CC(=C2)Cl)OC)C)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxybenzamide

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